3-(2-Piperidyl)pyridyl sulfate

Description

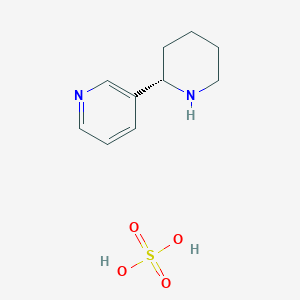

3-(2-Piperidyl)pyridyl sulfate, also known as anabasine sulfate (ISO common name: anabasine sulfate(D)), is a neonicotinoid-class pesticide. Its IUPAC name is 3-[(2S)-2-Piperidyl]pyridine - Sulfuric acid (2:1), indicating a sulfate salt formed from two molecules of the alkaloid anabasine (3-(2-piperidyl)pyridine) and one molecule of sulfuric acid . Structurally, it features a pyridine ring substituted with a piperidine moiety at the 3-position, stabilized as a sulfate salt. This compound is primarily used in agricultural applications due to its insecticidal properties, targeting nicotinic acetylcholine receptors in pests .

Properties

CAS No. |

18262-71-0 |

|---|---|

Molecular Formula |

C10H16N2O4S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |

InChI |

InChI=1S/C10H14N2.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;(H2,1,2,3,4)/t10-;/m0./s1 |

InChI Key |

XMWUATPANFNKPS-PPHPATTJSA-N |

SMILES |

C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |

Other CAS No. |

18262-71-0 |

Synonyms |

(S)-3-(Piperidin-2-yl)pyridine, sulfate (1:1) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Pyridyl/Piperidyl Motifs

α-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol

- Application : Antimalarial agent.

- Structural Features: Combines a piperidine ring with a phenanthrenemethanol core and trifluoromethyl groups. Unlike 3-(2-piperidyl)pyridyl sulfate, this compound lacks a sulfate group and instead incorporates lipophilic trifluoromethyl substituents, enhancing membrane permeability for antiparasitic activity .

- Key Difference : The absence of a sulfate salt reduces water solubility compared to this compound, which is critical for its pesticidal formulation .

Cyanoguanidine Series (e.g., Compounds 17, 20–25)

- Application : Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with anti-proliferative activity in cancer research.

- Structural Features: These compounds share a pyridyl "head-group" but incorporate cyanoguanidine or alkoxy sulfonamide linkers instead of a sulfate. A 6-carbon linker optimizes potency (sub-nM to pM activity) .

- Key Difference: The sulfonamide/cyanoguanidine groups enable hydrogen bonding with enzymatic targets, whereas the sulfate in this compound enhances ionic solubility for agricultural use .

Sulfate-Containing Compounds

Methyl Pyridinium-2-Aldoxime Iodide

- Application: Cholinesterase reactivator (antidote for organophosphate poisoning).

- Structural Features : Contains a pyridinium ring and an oxime group, stabilized by iodide. Unlike this compound, this compound uses iodide as a counterion, which affects its pharmacokinetics and stability .

- Key Difference : Sulfate salts generally exhibit higher aqueous solubility than iodides, making this compound more suitable for liquid formulations .

Nicotine Sulfate

- Application : Historical use as an insecticide (largely phased out due to toxicity).

- Structural Features : Similar sulfate salt structure but derived from nicotine (a pyrrolidine-pyridine alkaloid) instead of anabasine.

Functional Analogues in Drug Design

Urea/Thio-Urea Derivatives (e.g., Compounds 46, 47, 49, 50)

- Application : NAMPT inhibitors with sub-nM potency.

- Structural Features: Utilize picolyl/pyridyl head-groups with urea linkers. A 5–6 carbon linker maximizes activity, similar to the optimal linker length observed in cyanoguanidine series .

- Key Difference : The urea group provides rigidity and hydrogen-bonding capacity, whereas the sulfate in this compound serves as a solubilizing agent rather than a direct pharmacophore .

Comparative Data Table

Key Research Findings

- Linker Optimization: Compounds with pyridyl head-groups and 5–6 carbon linkers (e.g., cyanoguanidine series) show maximal bioactivity, suggesting that the piperidyl-pyridyl distance in this compound may be optimized for receptor binding .

- Counterion Impact : Sulfate salts generally enhance solubility for agrochemicals, whereas iodides (e.g., methyl pyridinium-2-aldoxime iodide) or lipophilic groups (e.g., trifluoromethyl) prioritize membrane penetration in pharmaceuticals .

- Structural Rigidity : Urea/thio-urea linkers in drug candidates improve target affinity via hydrogen bonding, a feature absent in this compound, which relies on ionic interactions for pesticidal activity .

Q & A

Q. What are the recommended synthetic routes for 3-(2-piperidyl)pyridyl sulfate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of 3-(2-piperidyl)pyridine with sulfuric acid. Key steps include:

- Step 1 : React 2-(3-pyridyl)piperidine (CAS 494-52-0) with concentrated sulfuric acid in a 2:1 molar ratio under controlled temperature (40–60°C) .

- Step 2 : Neutralize excess acid using ammonium acetate buffer (pH 6.5) to precipitate the sulfate salt .

- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization efficiency. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm the piperidine-pyridine backbone and sulfate group. Look for downfield shifts in -NMR (~3.5–4.0 ppm) indicative of protonated piperidine nitrogen .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 223.1 [M+H] for the free base and m/z 335.2 [M+SO] for the sulfate salt .

- Elemental Analysis : Confirm sulfur content (~9.5%) and nitrogen stoichiometry .

Q. How can researchers address discrepancies in purity assessments between HPLC and titration methods for this compound?

- Methodological Answer : Discrepancies often arise due to hygroscopicity or counterion variability. Mitigation strategies include:

- HPLC Conditions : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70). Compare retention times against USP pyridine derivative standards .

- Karl Fischer Titration : Determine water content (<0.5% w/w) to adjust purity calculations .

- Cross-Validation : Combine ion-exchange chromatography (for sulfate quantification) with UV-Vis spectroscopy (λmax = 265 nm) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do they compare to experimental data?

- Methodological Answer :

- Basis Set Selection : Use the 6-31G** basis set for geometry optimization at the Hartree-Fock (HF) level, which accurately predicts bond lengths (e.g., C-N bond: 1.48 Å calculated vs. 1.47 Å experimental) .

- TDDFT for Excited States : Apply the B3LYP hybrid functional to predict UV absorption spectra. Note that TDDFT tends to overestimate excitation energies by ~10% compared to experimental λmax values .

- Validation : Compare computed vibrational frequencies (e.g., S=O stretch at 1050–1200 cm) with IR spectroscopy .

Q. How can researchers resolve contradictions in the compound’s reported biological activity (e.g., insecticidal vs. anti-proliferative effects)?

- Methodological Answer :

- Mechanistic Studies :

- Insecticidal Action : Conduct radioligand binding assays to assess affinity for nicotinic acetylcholine receptors (nAChRs) in Aphis gossypii .

- Anti-Proliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC50 values. Control for sulfate counterion effects by comparing with chloride salts .

- Structural Modifications : Synthesize analogs (e.g., replacing sulfate with phosphate) to isolate receptor-specific interactions .

Q. What strategies are recommended for optimizing the stability of this compound in aqueous solutions during pharmacokinetic studies?

- Methodological Answer :

- pH Buffering : Maintain solutions at pH 4.0–5.0 using citrate buffer to minimize hydrolysis of the sulfate ester .

- Light Sensitivity : Store samples in amber vials; degradation half-life decreases by 40% under UV light .

- Lyophilization : Pre-freeze samples at -80°C and lyophilize to reduce water activity, extending shelf life to >6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.